2-(4-(Cyanomethyl)piperazin-1-yl)benzonitrile

Catalog No.
S16159333
CAS No.
M.F
C13H14N4
M. Wt
226.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(Cyanomethyl)piperazin-1-yl)benzonitrile

Product Name

2-(4-(Cyanomethyl)piperazin-1-yl)benzonitrile

IUPAC Name

2-[4-(cyanomethyl)piperazin-1-yl]benzonitrile

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

InChI

InChI=1S/C13H14N4/c14-5-6-16-7-9-17(10-8-16)13-4-2-1-3-12(13)11-15/h1-4H,6-10H2

InChI Key

FHNMEWOXSXKYSW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC#N)C2=CC=CC=C2C#N

2-(4-(Cyanomethyl)piperazin-1-yl)benzonitrile, with the chemical formula C13_{13}H14_{14}N4_4 and a molecular weight of 226.28 g/mol, is a compound characterized by the presence of a benzonitrile moiety attached to a piperazine ring that is further substituted with a cyanomethyl group. This compound is notable for its structural features, which include a piperazine nitrogen atom and a nitrile functional group, making it an interesting subject for various chemical and biological studies .

The chemical behavior of 2-(4-(Cyanomethyl)piperazin-1-yl)benzonitrile allows it to participate in several types of reactions:

  • Oxidation: The cyanomethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
  • Reduction: The nitrile group can be reduced to primary or secondary amines using reducing agents such as lithium aluminum hydride.
  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of diverse derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution.

Research into the biological activity of 2-(4-(Cyanomethyl)piperazin-1-yl)benzonitrile has indicated potential therapeutic properties. Its structure suggests possible interactions with various receptors in the central nervous system, which may lead to applications in treating conditions such as anxiety or depression. Moreover, its piperazine component is known to interact with neurotransmitter systems, further supporting its exploration in pharmacological studies .

The synthesis of 2-(4-(Cyanomethyl)piperazin-1-yl)benzonitrile typically involves the reaction of piperazine derivatives with cyanomethylating agents. A common synthetic route includes:

  • Starting Materials: 4-(cyanomethyl)piperazine and benzonitrile derivatives.
  • Reaction Conditions: The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile under basic conditions, often utilizing potassium carbonate to facilitate nucleophilic substitution.
  • Purification: Post-reaction purification may involve column chromatography to isolate the desired product .

The compound has several applications across different fields:

  • Medicinal Chemistry: It is explored as a potential drug candidate due to its biological activity.
  • Chemical Research: Used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Investigated for use in developing new materials with specific properties, such as coatings or polymers .

Interaction studies involving 2-(4-(Cyanomethyl)piperazin-1-yl)benzonitrile focus on its binding affinity to various biological targets. Preliminary studies suggest that it may act as a ligand for certain receptors involved in neurotransmission. This potential has prompted further investigation into its efficacy and mechanism of action within biological systems .

Several compounds share structural similarities with 2-(4-(Cyanomethyl)piperazin-1-yl)benzonitrile. Here are some notable examples:

Compound NameStructural FeatureUnique Attributes
4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrileContains a fluorobenzoyl groupPotentially different reactivity due to fluorine
4-[4-(4-Chlorobenzoyl)piperazin-1-yl]benzonitrileContains a chlorobenzoyl groupSimilar structure but with chlorine
4-[4-(4-Methylbenzoyl)piperazin-1-yl]benzonitrileContains a methylbenzoyl groupVariation in hydrophobicity due to methyl group

The uniqueness of 2-(4-(Cyanomethyl)piperazin-1-yl)benzonitrile lies in its specific combination of functional groups, particularly the cyanomethyl and nitrile functionalities, which may confer distinct chemical reactivity and biological properties compared to these analogs .

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Exact Mass

226.121846464 g/mol

Monoisotopic Mass

226.121846464 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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